

# Oxime V synthesis protocol and methods

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## Compound Focus: Oxime V

CAS No.: 59691-20-2

Cat. No.: S633908

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## Modern Oxime Synthesis Methods

The following table compares two contemporary approaches to oxime synthesis, highlighting a novel electrochemical method and an advanced photochemical rearrangement.

Method	Key Reactants	Conditions / Catalyst	Product Examples	Key Advantages
<b>Electrochemical Cascade Synthesis</b> [1]	Hydroxyl compounds (e.g., lactic acid), Nitrate ( $\text{NO}_3^-$ )	Anode: $\text{CoOOH/NF}$ ; Cathode: $\text{Cu-sub/Fe}_3\text{C}$ ; 2.8 V cell voltage	Pyruvatoxime, Acetone oxime (AO), Cyclohexanone oxime (CHXO)	Uses safe, biomass-derived feedstocks; avoids explosive hydroxylamine; paired electrolysis reduces energy consumption.
<b>Photochemical Diradical Rearrangement</b> [2]	Alkenyl ketoxime ethers	Photosensitizer (4CzIPN, 2 mol%), Ethyl acetate, Blue LEDs (443 nm)	Amino-featured oxiranes (epoxides)	High stereoselectivity; mild conditions; good functional group tolerance; builds complex scaffolds (e.g., steroids, amino acids).

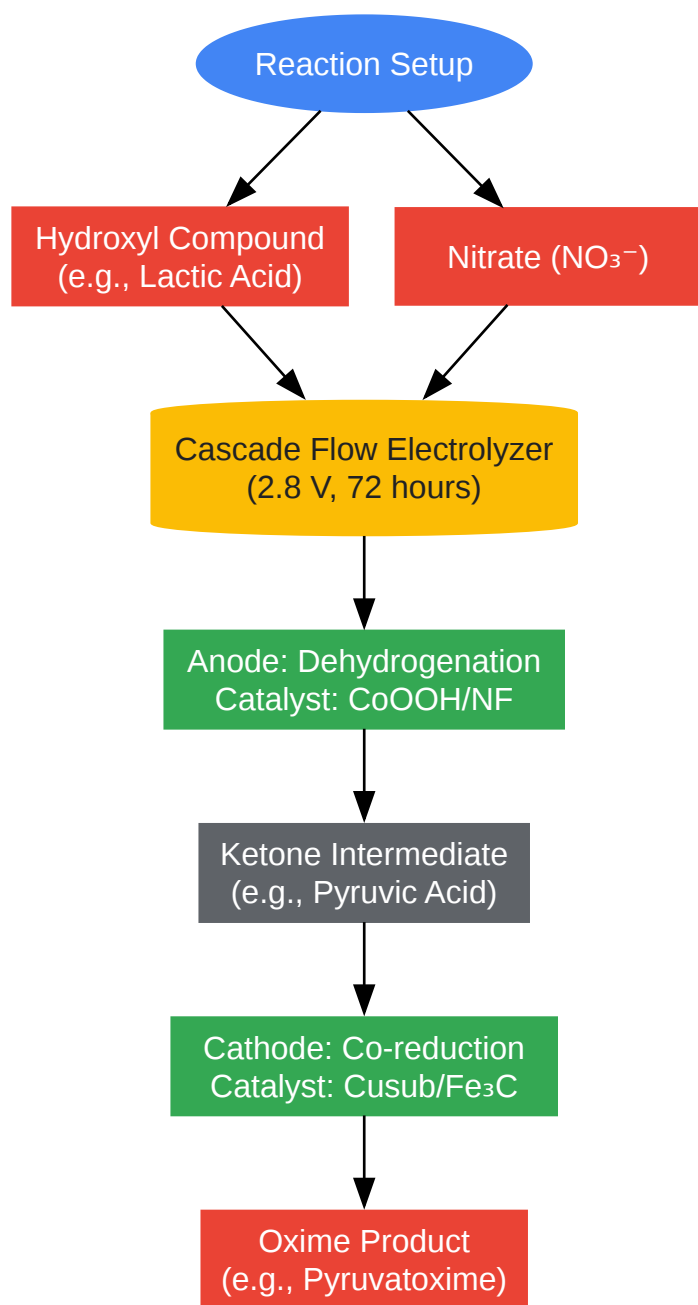
## Detailed Experimental Protocols

### Protocol 1: Electrochemical Synthesis of Oximes from Hydroxyl Compounds and Nitrate

This one-pot cascade method converts hydroxyl compounds and nitrate directly into oximes in an electrolyzer [1].

- **Step 1 – Anode Preparation:** Prepare a **cobalt oxyhydroxide (CoOOH) nanosheet array** on nickel foam (CoOOH/NF) as the anode catalyst for the dehydrogenation of hydroxyl compounds [1].
- **Step 2 – Cathode Preparation:** Prepare a **Cu-substituted Fe<sub>3</sub>C (Cusub/Fe<sub>3</sub>C) matrix** on carbon paper as the cathode catalyst for the co-reduction of ketone and nitrate [1].
- **Step 3 – Electrolyzer Setup:** Construct an anode-cathode cascade flow electrolyzer. The hydroxyl compound (e.g., lactic acid) and nitrate are fed into the system [1].
- **Step 4 – Reaction Execution:**
  - **Anode Reaction:** The hydroxyl compound is electrochemically dehydrogenated to its corresponding ketone (e.g., lactic acid to pyruvic acid) [1].
  - **Cathode Reaction:** The *in-situ* generated ketone diffuses to the cathode, where it couples with nitrate reduction intermediates to form the oxime [1].
- **Step 5 – Process Conditions:** Operate the electrolyzer at **2.8 V**. The system has demonstrated stability over 72 hours, achieving a high oxime yield and Faradaic efficiency [1].

The workflow for this electrochemical synthesis is outlined below.



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## Protocol 2: Traditional Synthesis from Pre-formed Carbonyls

For laboratories without specialized electrochemical equipment, oximes can be synthesized from commercially available carbonyl compounds and hydroxylamine.

- **Step 1 – Reaction Setup:** Dissolve the **carbonyl compound (aldehyde or ketone)** in a solvent mixture of **THF-EtOH-H<sub>2</sub>O (2:5:1, v/v)** [3].
- **Step 2 – Reagent Addition:** Add **hydroxylamine hydrochloride (1.1 equivalents)** to the solution [3]. For a green and selective synthesis, the reaction can also be performed on silica without solvent, controlling the equivalence of hydroxylamine to produce either monoximes or dioximes from 1,2-dicarbonyl compounds [4].
- **Step 3 – Reaction Execution:** Stir the mixture at **room temperature** for approximately **30 minutes** [3].
- **Step 4 – Work-up:** Evaporate THF and EtOH under reduced pressure. Extract the remaining residue with Et<sub>2</sub>O, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> [3].
- **Step 5 – Purification:** Remove solvents under reduced pressure to yield the crude oxime. Further purification by recrystallization or column chromatography may be performed if needed [5].

## Key Applications in Drug Development

Oximes are valuable intermediates in medicinal chemistry. Beyond their classical roles, recent studies highlight their application as **versatile directing groups in C–H activation** for building complex molecules [6] and as key precursors for **bioactive heterocycles like isoxazolines** [7]. The novel amino-featured oxiranes synthesized via the photochemical method are particularly relevant for creating structures with potential toxicity to cancer cells [2].

## How to Proceed

Since "**Oxime V**" is not identified, you may need to:

- **Review your source** for the name "**Oxime V**" to find a chemical structure or IUPAC name.
- **Use a chemical database** like SciFinder or Reaxys to search for the compound using structural information.
- **Adapt a general protocol** from the methods above once the target oxime's structure is known.

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## References

1. Hydroxyl and nitrate co-upgrading to oxime via anode ... [nature.com]
2. Photosensitized diradical rearrangement of alkenyl oxime ... [pubs.rsc.org]
3. 3.2. General Procedure for the Synthesis of Aldehyde ... [bio-protocol.org]
4. Green and highly selective protocol for the synthesis of ... [academia.edu]
5. 3.4. Synthesis of Oximes (1b–10b) [bio-protocol.org]
6. Oximes and hydrazones as versatile directing groups [sciencedirect.com]
7. Synthesis, crystal structure, DFT calculations, in-vitro and in ... [nature.com]

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